Fmoc-4,5-dehydro-D-Leucine

Übersicht

Beschreibung

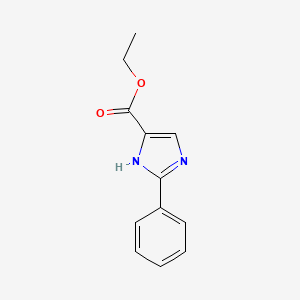

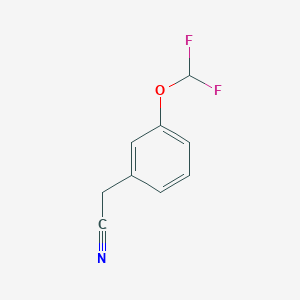

Fmoc-4,5-dehydro-D-Leucine is an Fmoc protected leucine derivative . Leucine is one of the more simple amino acids with an isobutyl group as the side chain . This smaller side chain confers a high degree of flexibility and imparts a moderate hydrophobic effect when incorporated into a polypeptide chain .

Synthesis Analysis

The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .Molecular Structure Analysis

The molecular formula of this compound is C21H21NO4 . Its molecular weight is 351.4 .Chemical Reactions Analysis

The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .Physical And Chemical Properties Analysis

This compound is a white powder . Its molecular formula is C21H21NO4 and its molecular weight is 351.4 .Wissenschaftliche Forschungsanwendungen

1. As a PPARgamma Ligand

FMOC-L-Leucine (F-L-Leu) functions as a unique PPARgamma ligand. This chemically distinct ligand allows two molecules of F-L-Leu to bind to the ligand-binding domain of a single PPARgamma molecule. F-L-Leu activates PPARgamma with lower potency but similar maximal efficacy compared to rosiglitazone, indicating its potential as a selective PPARgamma modulator (Rocchi et al., 2001).

2. In Solid-State Nuclear Magnetic Resonance Spectroscopy

The structure of FMOC-l-leucine was studied using solid-state nuclear magnetic resonance (NMR) spectroscopy. This study showcases the use of 17O magic-angle spinning (MAS) NMR for determining quadrupolar and chemical shift parameters in FMOC-protected amino acids (Keeler et al., 2017).

3. In Peptide Synthesis

FMOC-protected amino acids, including Fmoc-leucine, are utilized in rapid, continuous solution phase methods for peptide synthesis. This process allows the synthesis of peptides like [leucine5] enkephalin in significant yields, demonstrating its applicability in large-scale peptide synthesis (Hφeg-Jensen et al., 1991).

4. In Development of Surfactants

FMOC-amino acid surfactants, including those derived from FMOC-L-leucine, exhibit distinct surfactant properties. These surfactants form bilayer structures and have been characterized for their chiroptical spectroscopic properties (Vijay & Polavarapu, 2012).

5. In Solid-Phase Peptide Synthesis

FMOC-L-leucine is used in solid-phase peptide synthesis, where issues related to ineffective N-alpha-deprotection and slow amino acid coupling have been observed and optimized (Larsen & Holm, 2009).

6. For Enzyme-Driven Dynamic Peptide Libraries

Fmoc-amino acids, including leucine, play a significant role in the development of enzyme-driven dynamic peptide libraries (eDPL) used for the discovery of self-assembling nanostructures (Das et al., 2009).

7. In Asymmetric Synthesis

Methods developed for the asymmetric synthesis of enantiomerically pure derivatives of amino acids, including Fmoc-4,5-dehydro-D-Leucine, are crucial in the field of drug design (Han et al., 2019).

8. In Cellulose Whisker Functionalization

Fmoc–L-leucine has been used to functionalize cellulose whiskers via esterification, merging the properties of these biocompatible materials (Cateto & Ragauskas, 2011).

Wirkmechanismus

The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Safety and Hazards

Fmoc-4,5-dehydro-D-Leucine is for research use only and is not intended for diagnostic or therapeutic use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water . Get medical attention if symptoms occur .

Zukünftige Richtungen

Fmoc-4,5-dehydro-D-Leucine is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It has been attracting significant attention in the field of medicinal chemistry. It was first synthesized in 2007 by Cui and colleagues as a potential structural component in peptide-based pharmaceuticals.

Biochemische Analyse

Biochemical Properties

Fmoc-4,5-dehydro-D-Leucine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The fluorenylmethyloxycarbonyl group protects the amino group of this compound, preventing unwanted side reactions during peptide bond formation. This protection is crucial for the accurate and efficient synthesis of peptides, as it ensures that only the desired peptide bonds are formed .

Cellular Effects

This compound influences various cellular processes, particularly those related to protein synthesis. In cells, this compound can be incorporated into peptides and proteins, affecting their structure and function. The presence of this compound in peptides can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound may interact with cell surface receptors, triggering signaling cascades that regulate gene expression and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins during peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of this compound, allowing it to be selectively deprotected and coupled with other amino acids. This selective deprotection is typically achieved using a base, such as piperidine, which removes the fluorenylmethyloxycarbonyl group without affecting other functional groups. Once deprotected, this compound can form peptide bonds with other amino acids, facilitating the synthesis of complex peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to changes in its effectiveness in peptide synthesis. Long-term studies have shown that this compound remains stable under controlled conditions, but its stability can be compromised under harsh conditions, such as extreme pH or high temperatures .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can cause toxic effects, such as liver and kidney damage. These toxic effects are likely due to the accumulation of this compound and its metabolites in these organs. Threshold effects have been observed, where the toxic effects of this compound become apparent only at doses above a certain threshold .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of peptides and proteins. For example, this compound can be incorporated into peptides by peptidyl transferases, and its degradation can be catalyzed by proteases. The presence of this compound in peptides can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can be transported to different cellular compartments, where it can be incorporated into peptides and proteins. The distribution of this compound within the cell can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals and modifications direct this compound to specific compartments or organelles within the cell. For example, this compound may be directed to the endoplasmic reticulum, where it can be incorporated into newly synthesized peptides and proteins. The localization of this compound within the cell can affect its activity and function, influencing overall cellular processes .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPPKUMKKSBZRL-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373221 | |

| Record name | Fmoc-4,5-dehydro-D-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917099-00-4 | |

| Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917099-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-4,5-dehydro-D-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)